N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine

Description

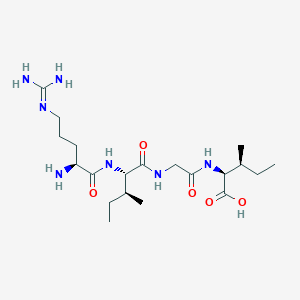

N⁵-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine is a tetrapeptide comprising a modified L-ornithine residue at the N-terminus, followed by L-isoleucine, glycine, and L-isoleucine. The N⁵ position of ornithine is substituted with a diaminomethylidene group (–NH–C(=NH)–NH₂), a structural motif known to enhance binding affinity to ion transporters and enzymes . The peptide’s biological activity is hypothesized to involve modulation of sodium-hydrogen exchangers (NHEs) or mitochondrial function, given the role of diaminomethylidene groups in competitive inhibition of ion transport .

Properties

CAS No. |

918661-95-7 |

|---|---|

Molecular Formula |

C20H39N7O5 |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C20H39N7O5/c1-5-11(3)15(27-17(29)13(21)8-7-9-24-20(22)23)18(30)25-10-14(28)26-16(19(31)32)12(4)6-2/h11-13,15-16H,5-10,21H2,1-4H3,(H,25,30)(H,26,28)(H,27,29)(H,31,32)(H4,22,23,24)/t11-,12-,13-,15-,16-/m0/s1 |

InChI Key |

OHQRPASWTJHAMT-IICXDKKESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups.

Substitution: This reaction can replace one functional group with another, often used in modifying the peptide for specific applications.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine has several scientific research applications:

Chemistry: Used as a building block for more complex molecules and as a model compound for studying peptide chemistry.

Biology: Studied for its role in protein-protein interactions and as a potential therapeutic agent.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or pathways.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oleoyl-L-Isoleucine ()

- Structure : Oleoyl-L-isoleucine features an acylated L-isoleucine with an 18-carbon unsaturated fatty acid (oleoyl).

- Functional Groups: The oleoyl group confers lipophilicity, enhancing membrane permeability, while the target compound’s peptide backbone and diaminomethylidene group prioritize hydrogen bonding and ionic interactions .

- Biological Activity: Oleoyl-L-isoleucine is hydrolysis-resistant and stimulates mitochondrial activity, whereas the target compound’s diaminomethylidene group may favor ion transporter inhibition over metabolic modulation .

N⁵-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate ()

- Structure: Shares an N⁵-modified L-ornithine residue but substitutes diaminomethylidene with a pyrimidinyl group.

- Physicochemical Properties: The hydrochloride hydrate formulation improves aqueous solubility, contrasting with the target compound’s uncharged diaminomethylidene moiety, which may reduce solubility .

- Safety Profile : The pyrimidinyl derivative causes skin/eye irritation, suggesting that the target compound’s safety requires evaluation, particularly for topical applications .

Diaminomethylidene-Containing Inhibitors (EIPA, MPA; )

- Structure: EIPA and MPA are pyrazine derivatives with a diaminomethylidene group critical for NHE inhibition.

- Mechanism : Both inhibit NHE1 > NHE2 > NHE3 via competitive Na⁺ site binding. The target compound’s peptide backbone may redirect specificity toward peptidase-sensitive pathways or alter binding kinetics .

- Selectivity : EIPA/MPA’s small-molecule design allows broad tissue penetration, whereas the tetrapeptide structure of the target compound may limit bioavailability but enhance target specificity .

Mérotocine ()

- Structure : A cyclic thioether peptide with L-isoleucine, tyrosine, and fluorophenylmethyl groups.

- Stability : Mérotocine’s cyclic structure and thioether linkage confer protease resistance, unlike the target compound’s linear sequence, which is likely prone to enzymatic degradation .

- Bioactivity: Mérotocine’s fluorophenyl moiety enhances receptor affinity, suggesting that the target compound’s diaminomethylidene group could similarly optimize interactions with charged residues in enzymes or transporters .

Comparative Data Table

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucylglycyl-L-isoleucine is a complex peptide compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique combination of amino acids linked by peptide bonds. Its molecular formula is , and it features several functional groups that contribute to its biological properties. The presence of the diaminomethylidene group is particularly noteworthy as it may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Antioxidant Properties : The presence of specific amino acids may confer antioxidant capabilities, allowing the compound to neutralize free radicals and reduce oxidative stress in cells.

- Modulation of Immune Response : Peptides can play a role in immune modulation, potentially enhancing or regulating immune responses depending on the context of their application.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals | |

| Immune Modulation | Enhancement of immune cell activity |

Case Study 1: Antimicrobial Efficacy

A study conducted on peptides similar to this compound demonstrated significant antimicrobial activity against various strains of bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics, indicating a potential for development as an alternative therapeutic agent.

Case Study 2: Antioxidant Activity Assessment

Research involving the antioxidant capacity of similar compounds revealed that they could effectively scavenge DPPH radicals, with IC50 values indicating strong antioxidant potential. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress-related diseases.

Research Findings

Recent investigations into the biological properties of this compound highlight its potential applications in medicine and health:

- Synergistic Effects : When combined with other bioactive compounds, this compound showed enhanced effects, suggesting that it may work synergistically with other agents to improve therapeutic outcomes.

- Safety Profile : Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a candidate for further clinical evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.